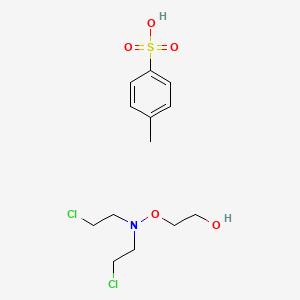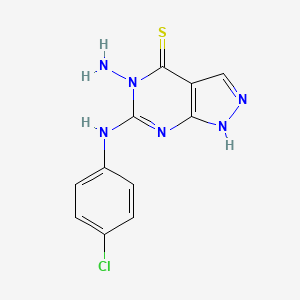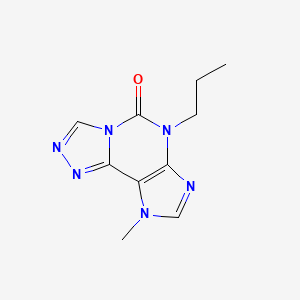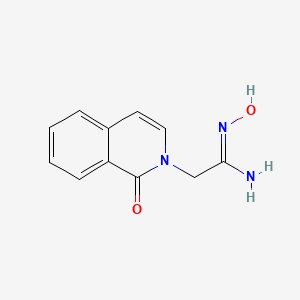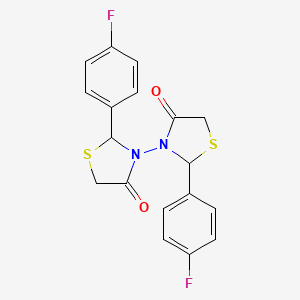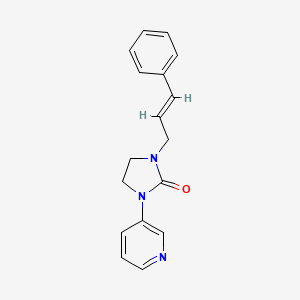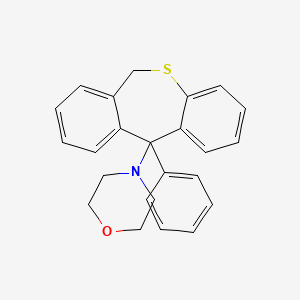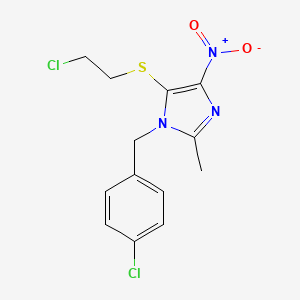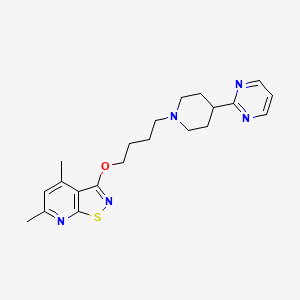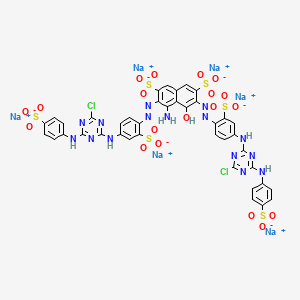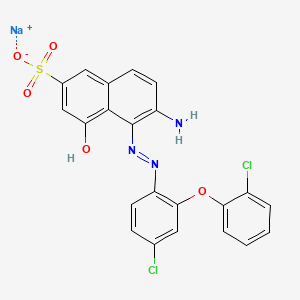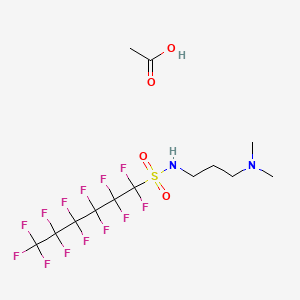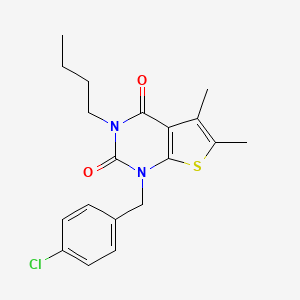
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. The unique structure of this compound, which includes a thieno-pyrimidine core, contributes to its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno-pyrimidine core is known to bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Comparación Con Compuestos Similares
- Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives with different substituents.
- Pyrimidine-based compounds with similar biological activities.
Uniqueness: The uniqueness of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((4-chlorophenyl)methyl)-5,6-dimethyl- lies in its specific substituents, which confer distinct biological properties. The combination of the butyl, chlorophenyl, and dimethyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development.
Propiedades
Número CAS |
203808-38-2 |
|---|---|
Fórmula molecular |
C19H21ClN2O2S |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
3-butyl-1-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21ClN2O2S/c1-4-5-10-21-17(23)16-12(2)13(3)25-18(16)22(19(21)24)11-14-6-8-15(20)9-7-14/h6-9H,4-5,10-11H2,1-3H3 |
Clave InChI |
CCJZKHISDYTVJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2=C(N(C1=O)CC3=CC=C(C=C3)Cl)SC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



